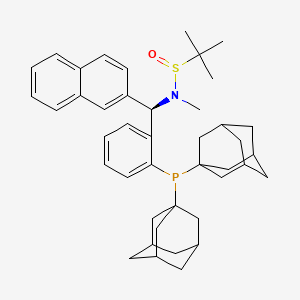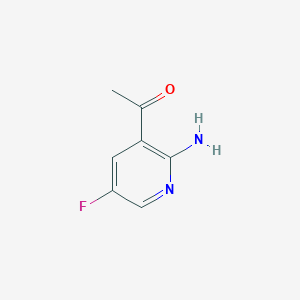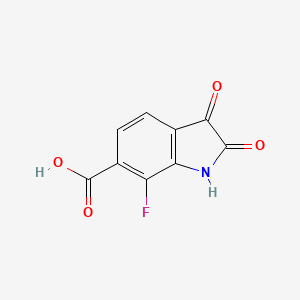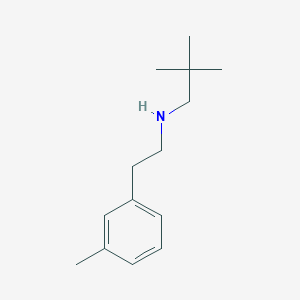
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is an organic compound with the molecular formula C14H23N. This compound is characterized by its unique structure, which includes a dimethylated propan-1-amine backbone with a 3-methylphenethyl group attached. It is a member of the amine class of compounds, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine typically involves the reaction of 3-methylphenethylamine with 2,2-dimethylpropanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
科学研究应用
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- 2,2-Dimethylpropan-1-amine
- 3-Methylphenethylamine
- N,N-Dimethylphenethylamine
Uniqueness
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylated propan-1-amine backbone and the 3-methylphenethyl group allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
属性
分子式 |
C14H23N |
|---|---|
分子量 |
205.34 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-[2-(3-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12-6-5-7-13(10-12)8-9-15-11-14(2,3)4/h5-7,10,15H,8-9,11H2,1-4H3 |
InChI 键 |
HRAWTPCLRRZBGB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCNCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


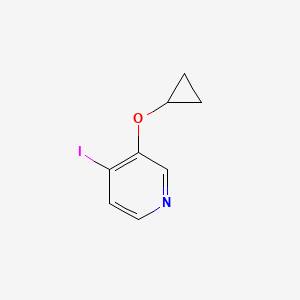
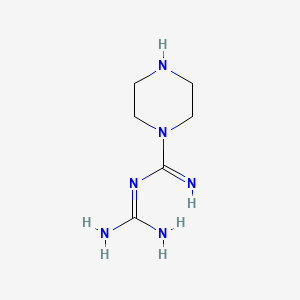
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)



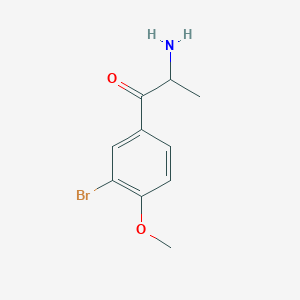
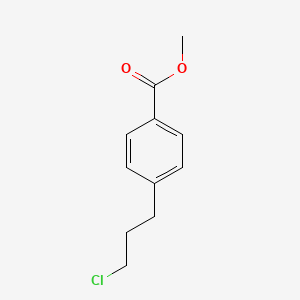
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
